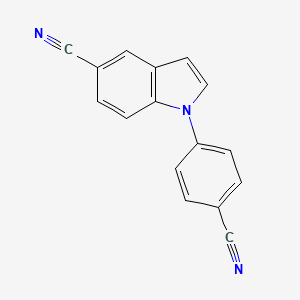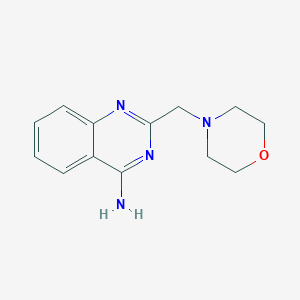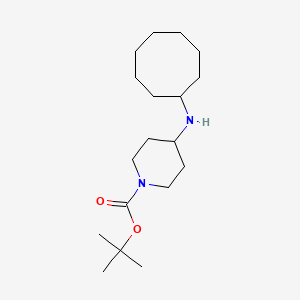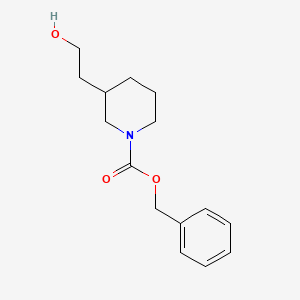
1-(4-Cyanophenyl)-1H-indole-5-carbonitrile
Descripción general
Descripción
1-(4-Cyanophenyl)-1H-indole-5-carbonitrile, also known as CIC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CIC is a heterocyclic compound that contains an indole ring and a cyano group. It is a white solid with a molecular formula of C16H10N2O, and a molecular weight of 246.27 g/mol.
Mecanismo De Acción
The mechanism of action of 1-(4-Cyanophenyl)-1H-indole-5-carbonitrile is not fully understood. However, it has been proposed that 1-(4-Cyanophenyl)-1H-indole-5-carbonitrile exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. 1-(4-Cyanophenyl)-1H-indole-5-carbonitrile has also been shown to inhibit the activity of certain enzymes that are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
1-(4-Cyanophenyl)-1H-indole-5-carbonitrile has been found to exhibit various biochemical and physiological effects. It has been reported to modulate the expression of certain genes and proteins that are involved in cancer progression and inflammation. 1-(4-Cyanophenyl)-1H-indole-5-carbonitrile has also been shown to affect the levels of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(4-Cyanophenyl)-1H-indole-5-carbonitrile in lab experiments is its high purity and stability. 1-(4-Cyanophenyl)-1H-indole-5-carbonitrile is also readily available and can be synthesized in large quantities. However, one of the limitations of using 1-(4-Cyanophenyl)-1H-indole-5-carbonitrile is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the research on 1-(4-Cyanophenyl)-1H-indole-5-carbonitrile. One potential direction is the development of new anticancer drugs based on the structure of 1-(4-Cyanophenyl)-1H-indole-5-carbonitrile. Furthermore, the use of 1-(4-Cyanophenyl)-1H-indole-5-carbonitrile in the development of new antibiotics and anti-inflammatory drugs is also an area of interest. Additionally, the potential use of 1-(4-Cyanophenyl)-1H-indole-5-carbonitrile in organic electronics and material science is an area that requires further investigation.
Conclusion:
In conclusion, 1-(4-Cyanophenyl)-1H-indole-5-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 1-(4-Cyanophenyl)-1H-indole-5-carbonitrile has been found to exhibit anticancer, anti-inflammatory, and antimicrobial activities. It has also been shown to affect the levels of certain neurotransmitters. The future directions for the research on 1-(4-Cyanophenyl)-1H-indole-5-carbonitrile include the development of new anticancer drugs, antibiotics, and anti-inflammatory drugs, as well as the potential use of 1-(4-Cyanophenyl)-1H-indole-5-carbonitrile in organic electronics and material science.
Aplicaciones Científicas De Investigación
1-(4-Cyanophenyl)-1H-indole-5-carbonitrile has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic electronics. In medicinal chemistry, 1-(4-Cyanophenyl)-1H-indole-5-carbonitrile has been found to exhibit anticancer, anti-inflammatory, and antimicrobial activities. It has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Furthermore, 1-(4-Cyanophenyl)-1H-indole-5-carbonitrile has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 1-(4-Cyanophenyl)-1H-indole-5-carbonitrile has been found to exhibit antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
1-(4-cyanophenyl)indole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3/c17-10-12-1-4-15(5-2-12)19-8-7-14-9-13(11-18)3-6-16(14)19/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNGEQDWIWTIAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)N2C=CC3=C2C=CC(=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00695793 | |
| Record name | 1-(4-Cyanophenyl)-1H-indole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00695793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyanophenyl)-1H-indole-5-carbonitrile | |
CAS RN |
885273-02-9 | |
| Record name | 1-(4-Cyanophenyl)-1H-indole-5-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885273-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Cyanophenyl)-1H-indole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00695793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-amino-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3372173.png)


![N-[1-(1-benzofuran-2-yl)ethyl]-2-chloroacetamide](/img/structure/B3372192.png)

![2-chloro-N-[(4-methylphenyl)methyl]-N-propylacetamide](/img/structure/B3372199.png)


![Benzenamine, 2,4-dichloro-N-[(2,4-dichlorophenyl)methylene]-](/img/structure/B3372230.png)




![Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B3372278.png)